ONO-6950 (Gemilukast): A Technical Guide to a Dual CysLT1/CysLT2 Receptor Antagonist
ONO-6950 (Gemilukast): A Technical Guide to a Dual CysLT1/CysLT2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-6950, also known as Gemilukast, is a potent and orally active small molecule antagonist of both the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors.[1] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are powerful inflammatory lipid mediators derived from arachidonic acid.[2] They play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell infiltration.[3] While selective CysLT1 receptor antagonists like montelukast are established therapies for asthma, some patients exhibit an incomplete response. The discovery of the CysLT2 receptor, which is also activated by CysLTs and contributes to airway inflammation and contraction, has led to the hypothesis that dual antagonism of both CysLT1 and CysLT2 receptors could offer a more comprehensive and effective therapeutic approach. ONO-6950 was developed to address this hypothesis and has been evaluated in preclinical and clinical studies for the treatment of asthma. This technical guide provides an in-depth overview of the core pharmacology of ONO-6950, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its evaluation.
Core Data Summary
Table 1: In Vitro Antagonist Activity of ONO-6950
| Receptor Target | Species | Assay Type | IC50 (nM) | Reference |
| CysLT1 | Human | Intracellular Calcium Signaling | 1.7 | |
| CysLT2 | Human | Intracellular Calcium Signaling | 25 | |
| CysLT1 | Guinea Pig | Intracellular Calcium Signaling | 6.3 | |
| CysLT2 | Guinea Pig | Intracellular Calcium Signaling | 8.2 |
Table 2: In Vivo Efficacy of ONO-6950 in Guinea Pig Models of Asthma
| Model | Agonist | Endpoint | ONO-6950 Dose (p.o.) | Effect | Reference |
| Normal Guinea Pig | LTD4 | Bronchoconstriction | 0.3 - 1 mg/kg | Full attenuation | |
| Normal Guinea Pig | LTD4 | Airway Vascular Hyperpermeability | 0.3 mg/kg | Complete inhibition | |
| S-hexyl GSH-treated Guinea Pig | LTC4 | Bronchoconstriction | ≥ 3 mg/kg | Almost complete inhibition | |
| S-hexyl GSH-treated Guinea Pig | LTC4 | Airway Vascular Hyperpermeability | ≥ 3 mg/kg | Almost complete inhibition | |
| Ovalbumin-sensitized Guinea Pig | Ovalbumin | Antigen-induced Bronchoconstriction | 0.1 - 3 mg/kg | Dose-dependent inhibition |
p.o. = oral administration
Signaling Pathways and Mechanism of Action
The cysteinyl leukotrienes mediate their pro-inflammatory effects through the activation of two key G protein-coupled receptors, CysLT1 and CysLT2. ONO-6950 exerts its therapeutic effect by competitively blocking the binding of LTC4 and LTD4 to both of these receptors, thereby inhibiting their downstream signaling cascades.
Caption: CysLT Signaling and ONO-6950 Inhibition.
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This protocol describes the method to determine the antagonist activity of ONO-6950 on CysLT1 and CysLT2 receptors by measuring changes in intracellular calcium concentration.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing human CysLT1 or CysLT2 receptors.
-
Cell culture medium (e.g., Ham's F-12) with supplements.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
LTD4 (for CysLT1) and LTC4 (for CysLT2) as agonists.
-
ONO-6950.
-
96- or 384-well black-wall, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the CysLT1 or CysLT2 expressing CHO cells into microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid (to prevent dye leakage). Remove the cell culture medium from the plates and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of ONO-6950 in the assay buffer. Also, prepare a stock solution of the agonist (LTD4 or LTC4) at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: After the dye loading incubation, add the different concentrations of ONO-6950 to the respective wells and incubate for a further 15-30 minutes.
-
Measurement of Calcium Flux: Place the microplate into the FLIPR instrument. Set the instrument to record fluorescence intensity over time. Establish a baseline fluorescence reading for each well.
-
Agonist Addition: The instrument's integrated pipettor adds the agonist solution to all wells simultaneously.
-
Data Acquisition: Continue to record the fluorescence intensity for several minutes after agonist addition to capture the peak calcium response.
-
Data Analysis: The antagonist activity of ONO-6950 is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of ONO-6950 and fitting the data to a four-parameter logistic equation.
In Vivo Guinea Pig Bronchoconstriction Model
This protocol outlines the procedure to evaluate the in vivo efficacy of ONO-6950 in preventing agonist-induced bronchoconstriction in guinea pigs.
Materials:
-
Male Hartley guinea pigs.
-
Anesthetic (e.g., pentobarbital sodium).
-
Tracheal cannula.
-
Plethysmograph or lung function measurement system.
-
Nebulizer for aerosolized agonist delivery.
-
LTD4 or LTC4 as bronchoconstricting agents.
-
ONO-6950 formulated for oral administration.
-
S-hexyl glutathione (S-hexyl GSH) for LTC4-induced bronchoconstriction model.
Procedure:
-
Animal Dosing: Administer ONO-6950 or vehicle orally to the guinea pigs at specified times before the agonist challenge.
-
Anesthesia and Surgical Preparation: Anesthetize the guinea pig. Perform a tracheotomy and insert a tracheal cannula. Place the animal in a plethysmograph to measure changes in airway resistance or a similar parameter of lung function.
-
Baseline Measurement: Record the baseline respiratory parameters for a stable period.
-
Agonist Challenge: Expose the animal to an aerosol of the bronchoconstricting agonist (LTD4 or LTC4) for a defined period. For LTC4-induced bronchoconstriction, animals are pre-treated with S-hexyl GSH to inhibit LTC4 metabolism.
-
Measurement of Bronchoconstriction: Continuously monitor and record the changes in airway resistance or other lung function parameters for a set time after the agonist challenge.
-
Data Analysis: The degree of bronchoconstriction is quantified as the peak increase in airway resistance from baseline. The protective effect of ONO-6950 is calculated as the percentage inhibition of the bronchoconstrictor response in the vehicle-treated group.
In Vivo Airway Vascular Hyperpermeability Assay (Miles Assay)
This protocol details the measurement of vascular permeability in the airway of guinea pigs and the inhibitory effect of ONO-6950.
Materials:
-
Male Hartley guinea pigs.
-
ONO-6950 for oral administration.
-
LTD4 or LTC4.
-
Evans blue dye (1% solution in saline).
-
Saline.
-
Formamide.
-
Spectrophotometer.
Procedure:
-
Animal Dosing: Administer ONO-6950 or vehicle orally to the guinea pigs.
-
Dye Injection: After a specified time, inject Evans blue dye intravenously.
-
Agonist Administration: Immediately after the dye injection, administer the permeability-inducing agonist (LTD4 or LTC4) intravenously.
-
Dye Extravasation: Allow the dye to extravasate into the tissues for a defined period (e.g., 30 minutes).
-
Tissue Collection and Dye Extraction: Euthanize the animal and perfuse the circulatory system with saline to remove intravascular dye. Dissect the trachea and lungs. Weigh the tissues and incubate them in formamide at 60°C for 24 hours to extract the extravasated Evans blue dye.
-
Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Data Analysis: Calculate the amount of extravasated dye per gram of tissue using a standard curve of Evans blue in formamide. The inhibitory effect of ONO-6950 is determined by comparing the amount of dye extravasation in the drug-treated group to the vehicle-treated group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vivo evaluation of ONO-6950 in a guinea pig model of allergic asthma.
